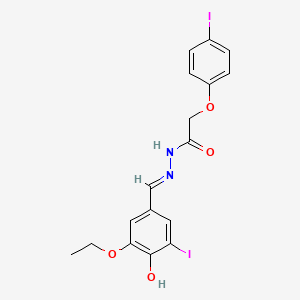
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide
Overview
Description
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide, also known as EIHA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EIHA is a hydrazone derivative of 2-(4-iodophenoxy) acetic acid, and its synthesis method involves the condensation of 2-(4-iodophenoxy) acetic acid hydrazide with 3-ethoxy-4-hydroxy-5-iodobenzaldehyde.
Mechanism of Action
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide exerts its antitumor activity by inhibiting the activity of topoisomerase IIα, which is essential for DNA replication and cell proliferation. N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide binds to the DNA-topoisomerase IIα complex, leading to the formation of a ternary complex that inhibits the activity of topoisomerase IIα. This results in the accumulation of DNA double-strand breaks and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has been shown to exhibit potent antitumor activity in vitro and in vivo. In addition to its ability to inhibit the activity of topoisomerase IIα, N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has also been shown to inhibit the growth and metastasis of cancer cells in animal models, which highlights its potential as a therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to induce cell cycle arrest and apoptosis, and its potential to overcome drug resistance in cancer cells. However, N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Therefore, further studies are needed to optimize the formulation and delivery of N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide for its clinical application.
Future Directions
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has shown promising results in preclinical studies, and several future directions can be explored to enhance its therapeutic potential. One direction is to investigate the combination therapy of N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide with other chemotherapeutic agents to improve its efficacy and overcome drug resistance in cancer cells. Another direction is to optimize the formulation and delivery of N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide to enhance its bioavailability and pharmacokinetics. Moreover, the molecular mechanism of N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide's antitumor activity needs to be further elucidated to identify potential targets for cancer therapy.
Scientific Research Applications
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have reported that N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit the activity of topoisomerase IIα, a critical enzyme involved in DNA replication and cell proliferation.
properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-2-(4-iodophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16I2N2O4/c1-2-24-15-8-11(7-14(19)17(15)23)9-20-21-16(22)10-25-13-5-3-12(18)4-6-13/h3-9,23H,2,10H2,1H3,(H,21,22)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASYWAEZMOCDE-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)I)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)I)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16I2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



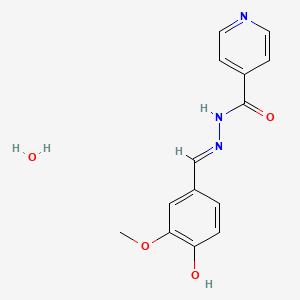
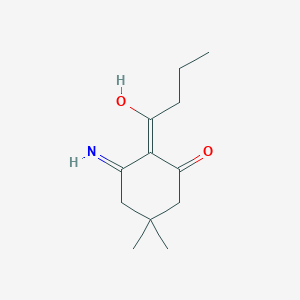
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one](/img/structure/B3724609.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724612.png)
![2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3724614.png)
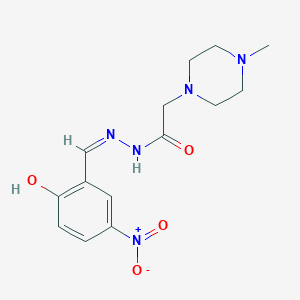
![4-hydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724630.png)
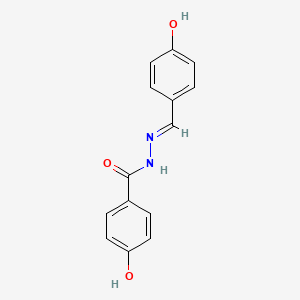
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3724638.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724645.png)
![2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3724648.png)

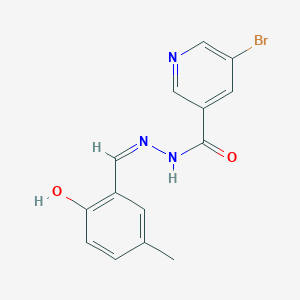
![2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone](/img/structure/B3724682.png)